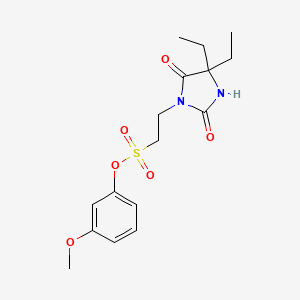

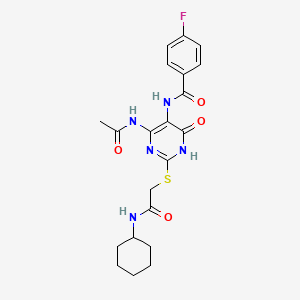

2-(5-环丙基-1H-吲哚-3-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various cyclization reactions. For instance, a CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters leads to the formation of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones, with the selectivity of the reaction being temperature-dependent . Additionally, acetic acid-mediated regioselective [3 + 3] cycloaddition is used to synthesize tetrahydrothiopyranols from substituted cyclopropane-1,1-dicarbonitriles . These methods highlight the potential pathways that could be adapted for the synthesis of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid has been studied using spectroscopic and X-ray diffraction techniques. For example, the structure of 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester was determined, revealing strong intermolecular hydrogen bonds that contribute to the stability of the compound . These techniques could be applied to analyze the molecular structure of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid.

Chemical Reactions Analysis

The chemical reactions involving acetic acid derivatives are diverse. The acetic acid-catalyzed (3 + 2) cyclization of 2-aroyl-3-aryl-1,1-dicyanocyclopropanes with arylhydrazines produces 4-dicyanomethyl-1,3,5-triaryl-4,5-dihydropyrazoles . This indicates that acetic acid can act as a catalyst in cyclization reactions, which may be relevant for the chemical reactions of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives can be inferred from their synthesis and molecular structure. The presence of cyclopropyl groups and the potential for hydrogen bonding can affect the solubility, melting point, and reactivity of these compounds. The papers do not provide specific data on the physical and chemical properties of 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid, but the methodologies and analyses presented could be used to investigate these properties .

科学研究应用

细菌对吲哚衍生物的分解代谢

对与2-(5-环丙基-1H-吲哚-3-基)乙酸化学相关的分子吲哚-3-乙酸(IAA)的研究揭示了细菌分解代谢机制的重大见解。这些研究表明,某些细菌拥有基因簇(iac和iaa),使它们能够降解 IAA,可能用于能量、碳和氮源,或干扰其他生物体(包括植物和人类)中 IAA 依赖性过程。这项研究为生物技术应用开辟了道路,包括使用 IAA 降解细菌来治疗植物和人类中 IAA 过量相关的病理 (Laird, Flores, & Leveau, 2020)。

生长素和植物生长

生长素,特别是吲哚-3-乙酸(IAA),显着影响植物生长和发育。对一种藻类绿丝藻的研究证明了吲哚乙酸对植物生物体的深远影响,表明在农业中具有优化生长条件和提高作物产量的潜在应用 (Conrad, Saltman, & Eppley, 1959)。

合成和药物开发

对吲哚合成方法的综述突出了吲哚衍生物在药物开发中的多样性和多功能性。吲哚,包括类似于2-(5-环丙基-1H-吲哚-3-基)乙酸的化合物,在合成广泛的药理活性分子中至关重要,表明它们在药物化学中的重要性 (Taber & Tirunahari, 2011)。

环境和农业应用

源自生物质并与2-(5-环丙基-1H-吲哚-3-基)乙酸的结构家族相关的乙酰丙酸,在药物合成中显示出潜力,为生产药物提供了可持续的替代方案。它在形成药物分子、降低合成成本和环境友好性方面的多功能性使其成为未来药物开发的有希望的候选者 (Zhang et al., 2021)。

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules, which gives a valuable idea for treatment and can be helpful in developing new useful derivatives .

作用机制

Target of Action

It is known that indole derivatives, which include 2-(5-cyclopropyl-1h-indol-3-yl)acetic acid, bind with high affinity to multiple receptors . This suggests that 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid may interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets and induce various biological responses . Therefore, it can be inferred that 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid may interact with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid may have diverse molecular and cellular effects.

属性

IUPAC Name |

2-(5-cyclopropyl-1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-13(16)6-10-7-14-12-4-3-9(5-11(10)12)8-1-2-8/h3-5,7-8,14H,1-2,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPPINIMQMFSTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(C=C2)NC=C3CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Cyclopropyl-1H-indol-3-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B2565803.png)

![3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione](/img/structure/B2565809.png)

![3-(ethylsulfonyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2565810.png)

![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)

![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)